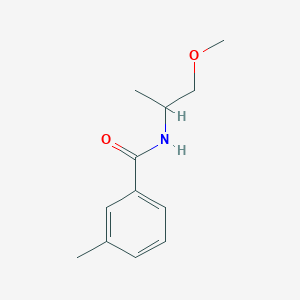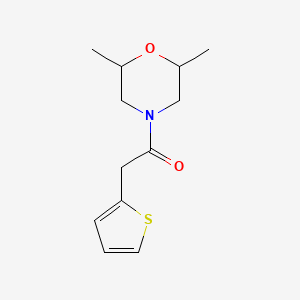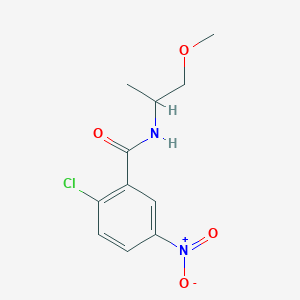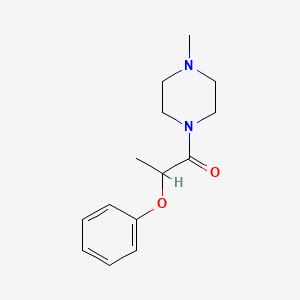
N-(2-methoxy-1-methylethyl)-3-methylbenzamide
説明
N-(2-methoxy-1-methylethyl)-3-methylbenzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play a crucial role in the regulation of various physiological processes. IB-MECA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
科学的研究の応用
N-(2-methoxy-1-methylethyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to enhance the anti-tumor effects of chemotherapy drugs. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammation response. In autoimmune disorders, this compound has been shown to suppress the immune response, thereby reducing the severity of the disease.
作用機序
N-(2-methoxy-1-methylethyl)-3-methylbenzamide exerts its effects by binding to and activating the adenosine A3 receptor. Activation of the adenosine A3 receptor leads to a cascade of intracellular signaling events that ultimately result in the observed effects. This compound has been shown to activate various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of immune cells, and reduce the recruitment of immune cells to the site of inflammation. In autoimmune disorders, this compound has been shown to suppress the immune response by inhibiting the activation and proliferation of immune cells.
実験室実験の利点と制限
N-(2-methoxy-1-methylethyl)-3-methylbenzamide has several advantages for lab experiments. It is a highly selective and potent adenosine A3 receptor agonist, which makes it a valuable tool for studying the adenosine A3 receptor signaling pathway. This compound is also readily available and easy to synthesize, which makes it a cost-effective reagent for lab experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has a short half-life, which can limit its effectiveness in in vivo experiments.
将来の方向性
There are several future directions for research on N-(2-methoxy-1-methylethyl)-3-methylbenzamide. One area of research is the development of more potent and selective adenosine A3 receptor agonists. Another area of research is the elucidation of the downstream signaling pathways activated by this compound. This information could lead to the identification of novel therapeutic targets for various diseases. Additionally, further studies are needed to investigate the potential applications of this compound in other diseases, such as cardiovascular diseases and neurological disorders.
特性
IUPAC Name |
N-(1-methoxypropan-2-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-4-6-11(7-9)12(14)13-10(2)8-15-3/h4-7,10H,8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXGVNZGDJXVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3954755.png)
![5-{3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954761.png)
![1-isopropyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B3954763.png)



![3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3954795.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954797.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide](/img/structure/B3954805.png)
![2-[3-(2-thienylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]nicotinonitrile](/img/structure/B3954807.png)

![1-[(4-bromophenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B3954829.png)
